molecular formula C5H2ClIN2O2 B12866767 4-Chloro-2-iodo-5-nitropyridine

4-Chloro-2-iodo-5-nitropyridine

Cat. No.: B12866767
M. Wt: 284.44 g/mol
InChI Key: HBMOZRFEVDNKPT-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-nitropyridine is a halogenated nitropyridine derivative with a molecular formula of C₅H₂ClIN₂O₂ and a molar mass of 313.44 g/mol. This compound features a pyridine ring substituted with chlorine (Cl) at position 4, iodine (I) at position 2, and a nitro group (NO₂) at position 4. Its structure makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions due to the presence of iodine, which facilitates Suzuki-Miyaura and Ullmann-type couplings .

Properties

Molecular Formula

C5H2ClIN2O2

Molecular Weight

284.44 g/mol

IUPAC Name

4-chloro-2-iodo-5-nitropyridine

InChI

InChI=1S/C5H2ClIN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H

InChI Key

HBMOZRFEVDNKPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-5-nitropyridine typically involves the nitration of 4-chloro-2-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction conditions must be carefully controlled to ensure high yield and purity of the desired compound.

Industrial Production Methods

Industrial production of 4-Chloro-2-iodo-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-5-nitropyridine and its derivatives depends on the specific application and target

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted pyridines allows for systematic comparisons. Below is an analysis of 4-Chloro-2-iodo-5-nitropyridine relative to its analogs, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Similarity Score Key Differences vs. Target Compound
5-Chloro-2-fluoro-4-iodopyridine 153034-86-7 C₅H₂ClFIN 5-Cl, 2-F, 4-I 0.87 Fluorine (F) replaces nitro (NO₂) at position 5; reduced electron-withdrawing effects
2-Chloro-4-iodo-6-methylpyridine 1227592-89-3 C₆H₅ClIN 2-Cl, 4-I, 6-CH₃ 0.75 Methyl (CH₃) at position 6; lacks nitro group; steric hindrance increases
2-Chloro-5-nitropyridine 4548-45-2 C₅H₃ClN₂O₂ 2-Cl, 5-NO₂ 0.82 Lacks iodine; simpler structure with lower molecular weight (202.55 g/mol)
2-Chloro-5-iodopyridine 69045-79-0 C₅H₃ClIN 2-Cl, 5-I N/A Iodine at position 5 instead of nitro; nitro group absent
4-Chloro-5-iodo-3-nitropyridin-2-amine 1427079-82-0 C₅H₃ClIN₃O₂ 4-Cl, 5-I, 3-NO₂, 2-NH₂ N/A Amino (NH₂) at position 2; nitro at position 3; altered electronic profile

Substituent Impact Analysis:

  • Halogen Effects : Iodine (atomic radius: 1.98 Å) introduces steric bulk and polarizability, enhancing cross-coupling reactivity compared to smaller halogens like chlorine (0.99 Å) or fluorine (0.64 Å) .
  • Nitro Group Positioning: The nitro group at position 5 in the target compound strongly withdraws electrons, activating the pyridine ring for nucleophilic substitution at positions 2 and 4. In contrast, analogs like 4-Chloro-5-iodo-3-nitropyridin-2-amine exhibit intramolecular hydrogen bonding due to the amino group, reducing reactivity .
  • Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., 4-Chloro-5-nitropyridin-2-amine, CAS 24484-96-6) are less electrophilic but serve as precursors for heterocyclic amines in drug synthesis .

Physicochemical Properties

  • Solubility: The iodine atom in 4-Chloro-2-iodo-5-nitropyridine increases hydrophobicity compared to non-iodinated analogs like 2-Chloro-5-nitropyridine. This property is critical in drug design for membrane permeability .
  • Melting Points : Halogen size correlates with melting points. For example, 2-Chloro-5-nitropyridine (4548-45-2) has a reported melting point of 98–100°C, while iodine-containing analogs likely exhibit higher melting points due to stronger van der Waals forces .

Biological Activity

4-Chloro-2-iodo-5-nitropyridine (C₅H₃ClIN₂O₂) is a heterocyclic compound that has garnered interest in pharmaceutical and agrochemical research due to its unique structural features. This compound contains a pyridine ring substituted with chlorine, iodine, and nitro groups, which contribute to its biological activity. This article explores the biological activity of 4-Chloro-2-iodo-5-nitropyridine, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of 4-Chloro-2-iodo-5-nitropyridine is characterized by:

  • A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Substituents : Chlorine at the 4-position, iodine at the 2-position, and a nitro group at the 5-position.

Antimicrobial Properties

Preliminary studies suggest that compounds with nitro and halogen substituents often exhibit antimicrobial properties. Research indicates that 4-Chloro-2-iodo-5-nitropyridine may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited. The nitro group can undergo reduction to form reactive intermediates that may interact with microbial cellular components.

Anticancer Activity

Nitropyridines, including 4-Chloro-2-iodo-5-nitropyridine, have been investigated for their anticancer potential. The compound's ability to interact with specific molecular targets within cancer cells could lead to cytotoxic effects. For example, the nitro group may be reduced intracellularly, generating reactive species that can damage DNA or proteins, thus influencing cell viability and proliferation.

The biological activity of 4-Chloro-2-iodo-5-nitropyridine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways.

Further research is needed to elucidate these interactions fully and quantify binding affinities.

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial effects of various nitropyridines, including 4-Chloro-2-iodo-5-nitropyridine. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cytotoxicity in Cancer Cells :
    In vitro studies demonstrated that 4-Chloro-2-iodo-5-nitropyridine exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) following nitro group reduction, leading to apoptosis in treated cells.

Comparative Analysis with Similar Compounds

The biological activity of 4-Chloro-2-iodo-5-nitropyridine can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Chloro-5-nitropyridin-4-olChlorine at the 3-positionDifferent reactivity profile due to substitution pattern
3-Iodo-5-nitropyridin-4-olIodine instead of chlorineEnhanced lipophilicity affecting biological activity
4-Chloro-2-nitropyridineChlorine at the 4-positionDifferent biological activity due to functional group positioning

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